Cas no 1597923-15-3 (2-Azido-4-bromobenzonitrile)

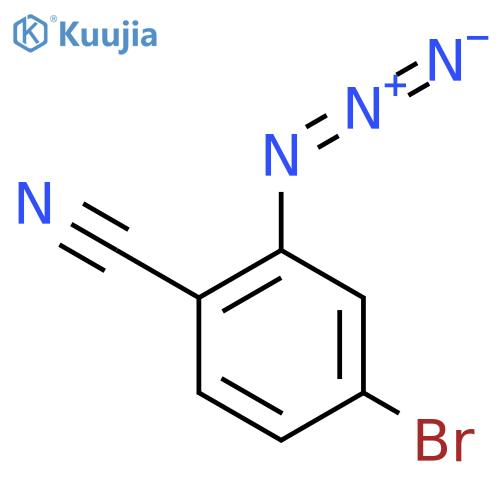

2-Azido-4-bromobenzonitrile structure

商品名:2-Azido-4-bromobenzonitrile

CAS番号:1597923-15-3

MF:C7H3BrN4

メガワット:223.029519319534

MDL:MFCD29966630

CID:5245077

PubChem ID:114908187

2-Azido-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- EN300-287323

- 2-azido-4-bromobenzonitrile

- 1597923-15-3

- 2-Azido-4-bromobenzonitrile

-

- MDL: MFCD29966630

- インチ: 1S/C7H3BrN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H

- InChIKey: IYVJFEHZDYUJNY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C#N)=C(C=1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 221.95411g/mol

- どういたいしつりょう: 221.95411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-Azido-4-bromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-287323-2.5g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 2.5g |

$1147.0 | 2023-09-06 | |

| Enamine | EN300-287323-0.05g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 0.05g |

$118.0 | 2023-09-06 | |

| Enamine | EN300-287323-10.0g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 10.0g |

$2516.0 | 2023-07-06 | |

| Enamine | EN300-287323-5.0g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 5.0g |

$1695.0 | 2023-07-06 | |

| Enamine | EN300-287323-0.5g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 0.5g |

$457.0 | 2023-09-06 | |

| Enamine | EN300-287323-10g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 10g |

$2516.0 | 2023-09-06 | |

| Enamine | EN300-287323-1g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 1g |

$584.0 | 2023-09-06 | |

| 1PlusChem | 1P027WQT-5g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 5g |

$2157.00 | 2024-06-20 | |

| 1PlusChem | 1P027WQT-100mg |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 100mg |

$272.00 | 2024-06-20 | |

| 1PlusChem | 1P027WQT-1g |

2-azido-4-bromobenzonitrile |

1597923-15-3 | 95% | 1g |

$784.00 | 2024-06-20 |

2-Azido-4-bromobenzonitrile 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

3. Water

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1597923-15-3 (2-Azido-4-bromobenzonitrile) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬